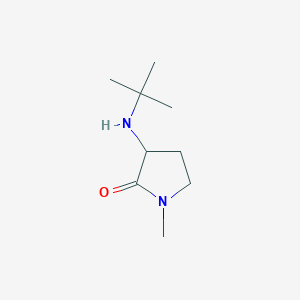
3-(Terc-butilamino)-1-metilpirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butylamino)-1-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tert-butylamino group and a methyl group
Aplicaciones Científicas De Investigación
3-(Tert-butylamino)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
Target of Action
Compounds with a tert-butylamino group often interact with adrenergic receptors . These receptors are proteins that respond to neurotransmitters like adrenaline and noradrenaline, playing a crucial role in the nervous system’s response to stress and excitement.
Mode of Action
The interaction between the compound and its target typically involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This binding can cause a conformational change in the receptor, triggering a cascade of intracellular events .
Biochemical Pathways
The activation of adrenergic receptors often leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP. This molecule acts as a second messenger, initiating various cellular responses .
Pharmacokinetics
They may be metabolized by enzymes in the liver and excreted in the urine .
Action Environment
Environmental factors such as temperature, light intensity, and soil moisture can influence the activity of chemical compounds . For instance, higher temperatures and light intensities can increase the absorption and translocation of certain compounds .
Análisis Bioquímico
Biochemical Properties
Its structural similarity to other tert-butylamino compounds suggests it may interact with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For example, the use of Cu(OTf)2 as a catalyst in the presence of di-tert-butyl dicarbonate and nitriles has been reported to produce N-tert-butyl amides efficiently .
Industrial Production Methods
Industrial production of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of zeolite catalysts for the direct amination of isobutylene is another method that can be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butylamino)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Tert-butylamino)-1-methylpyrrolidin-2-one include:
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- Timolol maleate
- Various pyrimidine triazole derivatives
Uniqueness
What sets 3-(Tert-butylamino)-1-methylpyrrolidin-2-one apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. Its tert-butylamino group provides steric hindrance, influencing its interaction with other molecules and making it a valuable compound in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
3-(tert-butylamino)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)10-7-5-6-11(4)8(7)12/h7,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOLGVEYNAGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
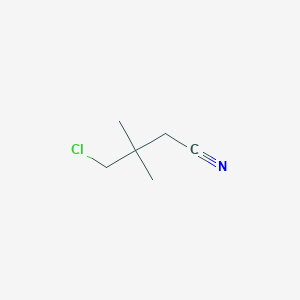
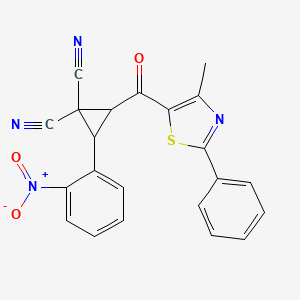
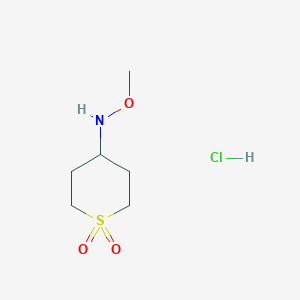
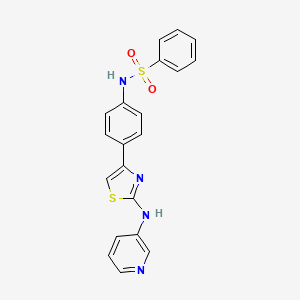
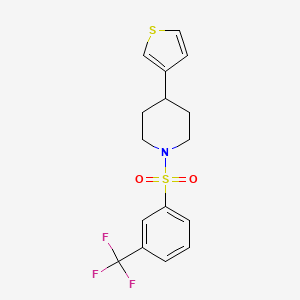
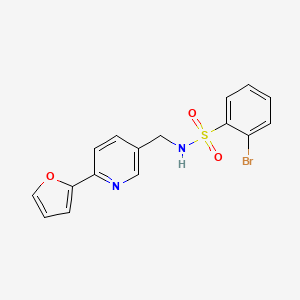
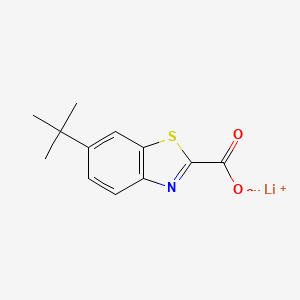
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
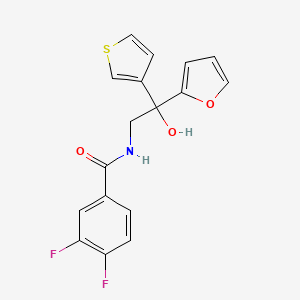
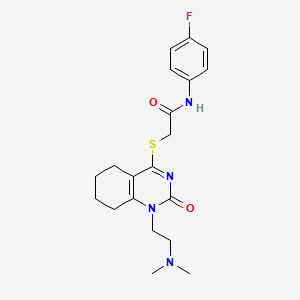

![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521896.png)
![5,6-dimethyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2521899.png)
